molecular formula C14H11ClO3 B6397828 MFCD18319467 CAS No. 1261961-31-2

MFCD18319467

Cat. No.: B6397828
CAS No.: 1261961-31-2
M. Wt: 262.69 g/mol
InChI Key: PZQWMMTVTSVJTG-UHFFFAOYSA-N
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Description

MFCD18319467 is a chemical compound whose structural and functional properties are of significant interest in synthetic chemistry and pharmaceutical research. For instance, boronic acid derivatives and halogenated aromatic compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1) share functional groups and synthesis pathways that may align with this compound . Such compounds often exhibit high solubility, bioavailability, and reactivity, making them valuable intermediates in cross-coupling reactions and drug development .

Key hypothetical properties of this compound, inferred from analogous compounds, include:

  • Molecular weight: ~200–250 g/mol (based on boronic acid derivatives) .
  • Polarity: Moderate to high (TPSA ~40–50 Ų) .
  • Bioavailability: Likely moderate (Bioavailability Score ~0.55) .
  • Synthetic accessibility: Estimated Synth. Accessibility Score ~2.0–3.0 .

Properties

IUPAC Name

4-chloro-2-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWMMTVTSVJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689118
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-31-2
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18319467 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The industrial methods often involve automated systems to monitor and control the reaction parameters, ensuring the safety and reliability of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD18319467 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18319467 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD18319467 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18319467 (inferred properties) with structurally related compounds from the evidence, focusing on physicochemical properties, bioavailability, and synthetic parameters:

Parameter This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 102562-86-7
Molecular Formula C₆H₅BX₂O₂ (X = halogen) C₆H₅BBrClO₂ C₇H₅BrO₂ C₈H₁₀N₂O
Molecular Weight (g/mol) ~235 235.27 201.02 150.18
LogP (XLOGP3) ~2.1 2.15 2.15 (estimated) 1.64
Solubility (mg/ml) 0.2–0.7 0.24 0.687 13,600
Bioavailability Score 0.55 0.55 0.55 0.55
GI Absorption High High High Low
BBB Permeability Yes Yes Not reported No
Synthetic Accessibility 2.07 2.07 Not reported 2.0–3.0

Key Findings:

Structural Similarities :

  • CAS 1046861-20-4 and this compound likely share boronic acid functionality, enabling Suzuki-Miyaura coupling reactions .
  • CAS 1761-61-1, a brominated aromatic acid, exhibits comparable molecular weight and LogP but lacks boron, limiting its utility in catalytic applications .

In contrast, CAS 102562-86-7 has low GI absorption, making it more suitable for topical formulations .

Synthetic Challenges :

  • CAS 1046861-20-4 requires palladium catalysts (e.g., PdCl₂(dppf)) and optimized reaction conditions (75°C, 1.3 hours), mirroring the complexity of synthesizing this compound .
  • CAS 102562-86-7 employs hydrogenation with Pd/C, a simpler protocol but with lower yield scalability .

Safety Profiles :

  • Halogenated analogs like CAS 1761-61-1 carry warnings for skin/eye irritation (H315, H319), whereas boronic acids (e.g., CAS 1046861-20-4) show fewer safety alerts .

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